![molecular formula C7H10O2 B13833284 1-(3-Methyloxiranyl)-3-buten-1-one](/img/structure/B13833284.png)
1-(3-Methyloxiranyl)-3-buten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methyloxiranyl)-3-buten-1-one, also known as 2-Pentanone, 3,4-epoxy-, is an organic compound with the molecular formula C5H8O2 and a molecular weight of 100.1158 g/mol . This compound features an oxirane ring (epoxide) and a butenone moiety, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Methyloxiranyl)-3-buten-1-one can be synthesized through several methods. One common approach involves the epoxidation of 3-buten-1-one using peracids or other oxidizing agents. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the epoxide ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Methyloxiranyl)-3-buten-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Diols.
Substitution: Functionalized alcohols, amines, and thiols.
Wissenschaftliche Forschungsanwendungen
1-(3-Methyloxiranyl)-3-buten-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Methyloxiranyl)-3-buten-1-one involves its reactivity due to the presence of the epoxide ring. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions. The compound can interact with enzymes and other biomolecules, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Pentanone, 3,4-epoxy-
- 3,4-Epoxy-2-pentanone
- Fosfomycin (2R-cis)-(3-Methyloxiranyl)-phosphonic acid)
Uniqueness: 1-(3-Methyloxiranyl)-3-buten-1-one is unique due to its specific structure, which combines an epoxide ring with a butenone moiety. This combination imparts distinct reactivity and properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H10O2 |
---|---|
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
1-(3-methyloxiran-2-yl)but-3-en-1-one |
InChI |
InChI=1S/C7H10O2/c1-3-4-6(8)7-5(2)9-7/h3,5,7H,1,4H2,2H3 |
InChI-Schlüssel |
ALFBWJZXBZOSBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(O1)C(=O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.